molecular formula C7H6BrF3N2 B15235524 (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15235524
M. Wt: 255.03 g/mol
InChI Key: YCUATFYSPCIFSY-LURJTMIESA-N
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Description

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound with a bromopyridine moiety and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Trifluoroethylamine Group: The brominated pyridine is then reacted with a trifluoroethylamine derivative under basic conditions to introduce the trifluoroethylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding, while the trifluoroethylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(6-Bromopyridin-2-yl)(cyclobutyl)methanamine
  • (S)-(6-Bromopyridin-2-yl)(cyclopropyl)methanamine

Uniqueness

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1S)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1

InChI Key

YCUATFYSPCIFSY-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC(=C1)Br)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

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